Cas no 324014-51-9 (2-chloro-N-({N'-(1E)-(4-nitrophenyl)methylidenehydrazinecarbonyl}methyl)benzamide)

2-Chloro-N-({N'-(1E)-(4-nitrophenyl)methylidenehydrazinecarbonyl}methyl)benzamide is a synthetic organic compound featuring a benzamide core functionalized with a chloro substituent and a hydrazinecarbonyl linker attached to a 4-nitrophenylmethylidene group. This structure confers potential utility in medicinal chemistry and biochemical research, particularly as an intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing (nitro and chloro) and amide/hydrazone functionalities enhances its reactivity, making it suitable for further derivatization. Its well-defined molecular architecture allows for precise modifications, supporting applications in drug discovery and material science. The compound’s purity and stability under standard conditions ensure reliable performance in experimental settings.
2-chloro-N-({N'-(1E)-(4-nitrophenyl)methylidenehydrazinecarbonyl}methyl)benzamide structure
324014-51-9 structure
Product Name:2-chloro-N-({N'-(1E)-(4-nitrophenyl)methylidenehydrazinecarbonyl}methyl)benzamide
CAS No:324014-51-9
MF:C16H13ClN4O4
MW:360.7518222332
CID:6571778
Update Time:2025-10-29

2-chloro-N-({N'-(1E)-(4-nitrophenyl)methylidenehydrazinecarbonyl}methyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-({N'-(1E)-(4-nitrophenyl)methylidenehydrazinecarbonyl}methyl)benzamide
    • (E)-2-chloro-N-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethyl)benzamide
    • 2-chloro-N-{2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide
    • Glycine, N-(2-chlorobenzoyl)-, [(4-nitrophenyl)methylene]hydrazide (9CI)
    • Inchi: 1S/C16H13ClN4O4/c17-14-4-2-1-3-13(14)16(23)18-10-15(22)20-19-9-11-5-7-12(8-6-11)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)
    • InChI Key: XIEANVLEJANOKN-UHFFFAOYSA-N
    • SMILES: C(NN=CC1=CC=C([N+]([O-])=O)C=C1)(=O)CNC(=O)C1=CC=CC=C1Cl

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • pka: 11.71±0.46(Predicted)

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2-chloro-N-({N'-(1E)-(4-nitrophenyl)methylidenehydrazinecarbonyl}methyl)benzamide Related Literature

Additional information on 2-chloro-N-({N'-(1E)-(4-nitrophenyl)methylidenehydrazinecarbonyl}methyl)benzamide

Research Update on 2-chloro-N-({N'-(1E)-(4-nitrophenyl)methylidenehydrazinecarbonyl}methyl)benzamide (CAS: 324014-51-9)

Recent studies on the compound 2-chloro-N-({N'-(1E)-(4-nitrophenyl)methylidenehydrazinecarbonyl}methyl)benzamide (CAS: 324014-51-9) have highlighted its potential as a versatile scaffold in medicinal chemistry. This hydrazone-based derivative has garnered attention due to its unique structural features, which enable interactions with various biological targets. The compound's synthesis, characterization, and preliminary biological evaluations have been reported in several peer-reviewed journals, emphasizing its relevance in drug discovery.

One of the key findings from the latest research is the compound's inhibitory activity against specific enzymes involved in inflammatory pathways. In vitro studies demonstrated that 2-chloro-N-({N'-(1E)-(4-nitrophenyl)methylidenehydrazinecarbonyl}methyl)benzamide exhibits moderate to strong inhibition of cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for developing anti-inflammatory agents. Molecular docking simulations further supported these findings, revealing favorable binding interactions with the COX-2 active site.

Another area of interest is the compound's role in antimicrobial research. Recent screenings against a panel of bacterial and fungal strains showed promising activity, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of cell wall synthesis, as evidenced by electron microscopy studies. These results position the compound as a candidate for further optimization in the development of novel antibiotics.

The pharmacokinetic profile of 2-chloro-N-({N'-(1E)-(4-nitrophenyl)methylidenehydrazinecarbonyl}methyl)benzamide has also been investigated. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate reasonable oral bioavailability and metabolic stability, although further optimization may be required to improve its half-life and reduce potential hepatotoxicity. These findings are critical for guiding future structural modifications.

In summary, the latest research on 2-chloro-N-({N'-(1E)-(4-nitrophenyl)methylidenehydrazinecarbonyl}methyl)benzamide (CAS: 324014-51-9) underscores its multifaceted potential in drug discovery. Its demonstrated bioactivities, coupled with its synthetic accessibility, make it a valuable scaffold for further exploration. Future studies should focus on optimizing its pharmacological properties and expanding its therapeutic applications.

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